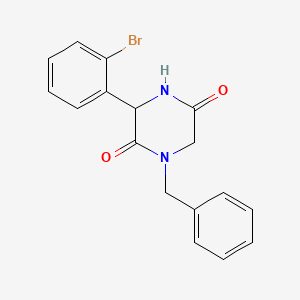
1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C17H19BrN2 . It is a derivative of piperazine, a class of organic compounds containing a piperazine functional group . The compound is related to 1-Benzyl-3-phenylpiperazine, which has a molecular weight of 252.354 Da .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione” can be analyzed using various techniques such as NMR, IR, and HRMS . The compound’s structure is also available as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique
Antiproliferative and Erythroid Differentiation Activity
Piperazine derivatives, including those structurally related to 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione, have been studied for their potential in inhibiting cell proliferation and inducing erythroid differentiation in K-562 human chronic myelogenous leukemia cell lines. Compounds in this category exhibited inhibitory effects, suggesting their utility in cancer research and therapy (Saab et al., 2013).
Organic Crystal Engineering
Studies have explored the hydrogen-bonding and polymorphic crystalline forms of piperazine derivatives, demonstrating their significance in organic crystal engineering. This research provides insights into the molecular associations and structural analysis of such compounds, contributing to the development of new materials and pharmaceuticals (Weatherhead-Kloster et al., 2005).
Fluorescent Ligands for Receptor Studies
The synthesis and characterization of long-chain 1-(2-methoxyphenyl)piperazine derivatives as environment-sensitive fluorescent ligands for human 5-HT1A receptors have shown these compounds to possess high receptor affinity and fluorescence properties. Such ligands are invaluable tools for visualizing receptor expression and function in live cell studies (Lacivita et al., 2009).
Antimicrobial and Anthelmintic Activity
Synthesis efforts have yielded novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety, showing promising antimicrobial, antifungal, and anthelmintic activities. This highlights the potential of piperazine derivatives in developing new therapeutic agents for combating infections and parasitic diseases (Saingar et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Research into piperazine substituted naphthalimide compounds has uncovered their luminescent properties and the capability for photo-induced electron transfer. These findings suggest applications in the development of novel photoluminescent materials and sensors (Gan et al., 2003).
Mécanisme D'action
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its specific structure. Factors such as its size, polarity, and stability can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an inhibitor for a certain enzyme, it could disrupt the normal function of that enzyme and affect the biochemical pathway the enzyme is involved in .
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors within the body, such as pH and temperature, as well as external factors, such as light and humidity .
Propriétés
IUPAC Name |
1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQECPFAOEMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)
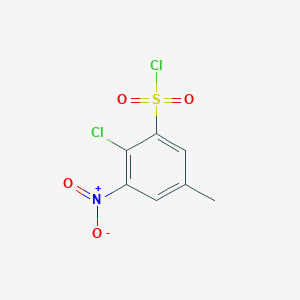

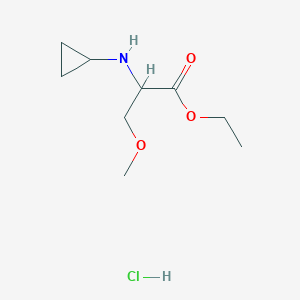
![N-isopropyl-2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2570122.png)
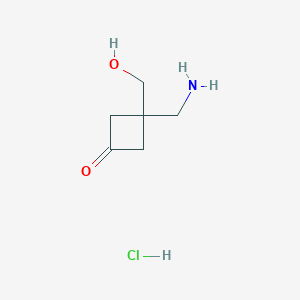
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)
![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)



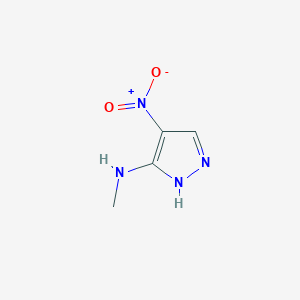
![2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2570135.png)